4-Phenyl-2-(piperidin-1-yl)quinazoline

Descripción general

Descripción

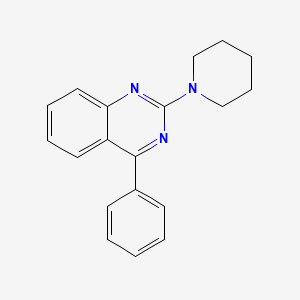

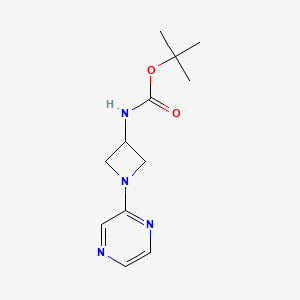

4-Phenyl-2-(piperidin-1-yl)quinazoline is a chemical compound with the linear formula C19H19N3 . It is part of the quinazoline family of compounds, which are known for their wide range of biological properties .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core with a phenyl group at the 4-position and a piperidine ring at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, quinazoline derivatives are known to participate in various chemical reactions .Aplicaciones Científicas De Investigación

Stability Under Stress Conditions

Research conducted by Gendugov et al. (2021) explored the stability of a quinazoline derivative, closely related to 4-Phenyl-2-(piperidin-1-yl)quinazoline, under various stressful conditions. This study found that this substance is stable against UV radiation, elevated temperatures, and oxidants. However, it is notably unstable in alkaline environments, undergoing hydrolysis. This insight is crucial for the pharmaceutical handling and storage of such compounds (Gendugov et al., 2021).

Potential Antihypertensive Activity

Takai et al. (1986) synthesized a series of piperidine derivatives with a quinazoline ring system, testing them for antihypertensive effects. They discovered that certain derivatives produced significant hypotension in a spontaneously hypertensive rat model, indicating potential utility in managing high blood pressure (Takai et al., 1986).

Antitumor and Anticancer Properties

Several studies have explored the antitumor and anticancer properties of quinazoline derivatives. For example, Guillon et al. (2018) synthesized a quinazoline derivative showing cytotoxic potential against leukemia cell lines (Guillon et al., 2018). Additionally, Wang et al. (2012) found that certain quinazoline derivatives exhibited potent antitumor activities, with some showing significant in vivo antitumor activity (Wang et al., 2012).

Corrosion Inhibition

Research by Chen et al. (2021) investigated piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl. They found that these derivatives are effective in inhibiting corrosion, suggesting their potential application in industrial settings (Chen et al., 2021).

Antibacterial and Antifungal Properties

Several studies have examined the antibacterial and antifungal properties of quinazoline derivatives. For instance, Kale and Durgade (2017) synthesized and evaluated quinazoline derivatives for their antifungal and antibacterial activities, highlighting their potential in combating microbial infections (Kale & Durgade, 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 4-Phenyl-2-(piperidin-1-yl)quinazoline are Pseudomonas aeruginosa and anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Pseudomonas aeruginosa is a common bacterium that can cause disease in animals, including humans. It is found in soil, water, skin flora, and most man-made environments throughout the world . ALK and ROS1 are proteins involved in cell growth and division .

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system . It also acts as an inhibitor of ALK and ROS1 . The compound decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The affected pathways include the quorum sensing system in Pseudomonas aeruginosa . This system regulates biofilm formation, a key factor in bacterial pathogenicity and invasion potential . By inhibiting this system, this compound disrupts the bacteria’s ability to form biofilms, thereby reducing its pathogenicity .

Pharmacokinetics

The compound’s molecular weight is 2894 g/mol, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

Análisis Bioquímico

Biochemical Properties

Quinazolinone derivatives, which 4-Phenyl-2-(piperidin-1-yl)quinazoline is part of, have been found to exhibit a wide range of pharmacological effects .

Cellular Effects

This compound has been found to have antimicrobial properties, particularly against Pseudomonas aeruginosa . It has been shown to inhibit biofilm formation, decrease cell surface hydrophobicity, and curtail the production of exopolysaccharides .

Molecular Mechanism

It has been suggested that it may act as an inhibitor of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR .

Propiedades

IUPAC Name |

4-phenyl-2-piperidin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-16-11-5-6-12-17(16)20-19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRQEYHHPDXGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358069 | |

| Record name | 4-phenyl-2-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14005-51-7 | |

| Record name | 4-Phenyl-2-(1-piperidinyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14005-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-phenyl-2-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]-](/img/structure/B3047395.png)

![3-[(4-Fluorophenyl)ethynyl]aniline](/img/structure/B3047396.png)

![(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol](/img/structure/B3047402.png)

![Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-](/img/structure/B3047404.png)

![3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3047414.png)